molecular formula C8H13N3O2 B068042 5,5-Dimethyl-4-(2-propan-2-ylidenehydrazinyl)-1,3-oxazol-2-one CAS No. 160155-04-4

5,5-Dimethyl-4-(2-propan-2-ylidenehydrazinyl)-1,3-oxazol-2-one

Cat. No. B068042
M. Wt: 183.21 g/mol
InChI Key: WGEODTLHFLNYMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dimethyl-4-(2-propan-2-ylidenehydrazinyl)-1,3-oxazol-2-one, also known as thiazolidinedione, is a synthetic compound that has been widely studied for its potential medical applications. Thiazolidinediones have been shown to have anti-inflammatory, antidiabetic, and antineoplastic effects, making them a promising area of research for the development of new drugs.

Mechanism Of Action

Thiazolidinediones act by binding to PPARγ, a nuclear receptor that regulates gene expression. Activation of PPARγ leads to increased expression of genes involved in glucose and lipid metabolism, resulting in improved insulin sensitivity and reduced blood glucose levels. Thiazolidinediones also have anti-inflammatory effects, which may contribute to their therapeutic effects in conditions such as diabetes and cancer.

Biochemical And Physiological Effects

Thiazolidinediones have been shown to have a number of biochemical and physiological effects. They improve insulin sensitivity by increasing glucose uptake and utilization in peripheral tissues such as muscle and adipose tissue. Thiazolidinediones also reduce hepatic glucose production and increase insulin secretion from pancreatic beta cells. In addition, they have anti-inflammatory effects, which may contribute to their therapeutic effects in conditions such as diabetes and cancer.

Advantages And Limitations For Lab Experiments

Thiazolidinediones have several advantages as a research tool. They are relatively easy to synthesize and are commercially available, making them accessible to researchers. Thiazolidinediones have also been extensively studied, with a large body of literature available on their pharmacology and mechanisms of action. However, 5,5-Dimethyl-4-(2-propan-2-ylidenehydrazinyl)-1,3-oxazol-2-onediones also have limitations as a research tool. They can have off-target effects, making it difficult to attribute observed effects to PPARγ activation alone. In addition, 5,5-Dimethyl-4-(2-propan-2-ylidenehydrazinyl)-1,3-oxazol-2-onediones can be toxic at high doses, which can limit their use in certain experiments.

Future Directions

There are several future directions for research on 5,5-Dimethyl-4-(2-propan-2-ylidenehydrazinyl)-1,3-oxazol-2-onediones. One area of interest is the development of more selective PPARγ agonists, which would reduce off-target effects and potentially improve therapeutic efficacy. Another area of interest is the use of 5,5-Dimethyl-4-(2-propan-2-ylidenehydrazinyl)-1,3-oxazol-2-onediones in combination with other drugs, such as metformin, to improve glycemic control in diabetic patients. Finally, 5,5-Dimethyl-4-(2-propan-2-ylidenehydrazinyl)-1,3-oxazol-2-onediones have shown promise as a potential treatment for cancer, and further research is needed to explore their potential in this area.

Synthesis Methods

The synthesis of 5,5-Dimethyl-4-(2-propan-2-ylidenehydrazinyl)-1,3-oxazol-2-onediones involves the reaction of a thioamide with an alpha-haloester in the presence of a base. The resulting intermediate is then cyclized to form the 5,5-Dimethyl-4-(2-propan-2-ylidenehydrazinyl)-1,3-oxazol-2-onedione ring. The most commonly used thioamide is 2-mercaptoacetamide, while the alpha-haloester can be either a bromo- or chloro-derivative.

Scientific Research Applications

Thiazolidinediones have been extensively studied for their potential use in the treatment of diabetes mellitus. They act by activating the peroxisome proliferator-activated receptor gamma (PPARγ), which regulates glucose and lipid metabolism. Thiazolidinediones have been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease hemoglobin A1c levels in diabetic patients.

properties

CAS RN

160155-04-4

Product Name

5,5-Dimethyl-4-(2-propan-2-ylidenehydrazinyl)-1,3-oxazol-2-one

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

(4Z)-5,5-dimethyl-4-(propan-2-ylidenehydrazinylidene)-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H13N3O2/c1-5(2)10-11-6-8(3,4)13-7(12)9-6/h1-4H3,(H,9,11,12)

InChI Key

WGEODTLHFLNYMC-UHFFFAOYSA-N

Isomeric SMILES

CC(=NNC1=NC(=O)OC1(C)C)C

SMILES

CC(=NN=C1C(OC(=O)N1)(C)C)C

Canonical SMILES

CC(=NNC1=NC(=O)OC1(C)C)C

synonyms

2,4-Oxazolidinedione,5,5-dimethyl-,4-[(1-methylethylidene)hydrazone](9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.